![molecular formula C19H16N4O2 B15105103 N-(1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15105103.png)
N-(1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Description
N-(1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anticancer, and cytotoxic effects, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for this compound is C18H14N4O2. Its structure includes an indole moiety and a phthalazine derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, derivatives of indole have shown activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
3k | S. aureus | 3.90 |
3k | MRSA | < 1 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For example, certain analogs have demonstrated preferential growth suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
In a xenograft model, treatment with related compounds led to a notable reduction in tumor growth, suggesting potential as an antitumor agent . The mechanisms proposed for its anticancer activity include apoptosis induction and modulation of tumor microenvironment factors.
Case Studies and Research Findings
- Antibacterial Efficacy : A study focused on the synthesis of indole derivatives revealed that specific compounds effectively inhibited biofilm formation in S. aureus , which is crucial for treating infections caused by this pathogen .
- Cytotoxic Effects : Another study assessed the cytotoxicity of various indole-based compounds, finding significant activity against multiple cancer cell lines. The results indicated that the compounds could induce apoptosis through different signaling pathways .
- Molecular Docking Studies : Molecular docking analyses have been performed to evaluate the binding affinity of these compounds to target proteins involved in bacterial resistance mechanisms. This approach helps in understanding how structural modifications can enhance biological activity .
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2/c1-23-19(25)13-6-3-2-5-12(13)17(22-23)11-18(24)21-16-8-4-7-15-14(16)9-10-20-15/h2-10,20H,11H2,1H3,(H,21,24) |
InChI Key |
STHMEADAEWPYOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.